molecular formula C22H20N4O3S B2999627 (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1207062-13-2

(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2999627
CAS RN: 1207062-13-2
M. Wt: 420.49
InChI Key: DMSKZZCESBUHHW-XBXARRHUSA-N
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Description

(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Aromatic Heterocyclic Chemistry

This compound, as part of the heterocyclic chemistry domain, aligns with studies exploring the properties and synthesis of compounds containing benzodioxolyl groups, pyridazines, and piperazine. These compounds, such as the one , are significant in the synthesis of a wide variety of heterocyclic compounds which exhibit varied biological activities (D. Davies, 1992).

Synthesis and Bioactivity

Novel compounds derived from benzodioxolyl and pyridazine structures, similar to the compound , have been synthesized and studied for their anti-inflammatory and analgesic properties. These compounds have shown promising results as COX inhibitors, with significant analgesic and anti-inflammatory activities, comparable to standard drugs in some cases (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Electrophilic Amination Applications

Electrophilic amination techniques, involving compounds like piperazine, are integral in the synthesis of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids. These are crucial for preparing compounds like piperazic acid derivatives, which have significant potential in various biological applications (Jean-Christophe Hannachi, J. Vidal, J. Mulatier, A. Collet, 2004).

Antimicrobial Activities

The synthesis of triazole derivatives, which structurally relate to the compound , shows promising antimicrobial activities. These compounds, including variations with piperazine, demonstrate effectiveness against various microorganisms, indicating potential applications in antimicrobial therapies (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Glucan Synthase Inhibition

Studies on pyridazinone derivatives, closely related to this compound, have led to the discovery of significant β-1,3-glucan synthase inhibitors. These compounds have shown efficacy in vivo against Candida glabrata infections, indicating their potential use in antifungal therapies (P. Ting, R. Kuang, Heping Wu, et al., 2011).

properties

IUPAC Name

(E)-1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-22(8-4-17-2-1-13-30-17)26-11-9-25(10-12-26)21-7-5-18(23-24-21)16-3-6-19-20(14-16)29-15-28-19/h1-8,13-14H,9-12,15H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSKZZCESBUHHW-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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